molecular formula C23H26N4O5 B2985437 N-cyclohexyl-2-(3-(2-(cyclopropylamino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1251566-23-0

N-cyclohexyl-2-(3-(2-(cyclopropylamino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2985437
CAS RN: 1251566-23-0
M. Wt: 438.484
InChI Key: CJUNCHHRAPFYNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the conditions required for these reactions and the products that are formed .


Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with intricate structures, including pyrimidines, pyrazoles, and other heterocycles, are frequently synthesized and evaluated for their biological activities. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine analogues and their evaluation as anticancer agents demonstrate the continuous effort in organic chemistry to find potent therapeutic agents (Al-Sanea et al., 2020). These endeavors aim to explore the relationship between chemical structure and biological activity, guiding the development of new drugs.

Antimicrobial and Antitumor Properties

Many novel compounds synthesized from complex organic molecules are tested for their antimicrobial and antitumor properties. For example, compounds derived from modifications of existing molecules have shown significant in vitro and in vivo anticancer activity, as well as antimicrobial properties against a variety of pathogens (Bondock et al., 2008). Such research underscores the potential of complex organic molecules as bases for developing new antimicrobial and anticancer drugs.

Antifolate and Antitumor Activity

The study of compounds acting as inhibitors of enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis, is another significant area. Modifications to the chemical structure can lead to enhanced inhibitory activity against these enzymes, offering potential as antitumor agents. Research in this domain involves synthesizing novel derivatives and evaluating their enzyme inhibition capabilities and antitumor activities in cell lines (Gangjee et al., 1995).

Mechanism of Action

If the compound is a drug, this would involve studying how it interacts with its target in the body .

Safety and Hazards

This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it .

Future Directions

This would involve discussing potential future research directions, such as new reactions that could be carried out with the compound, or new applications for the compound that could be explored .

properties

IUPAC Name

N-cyclohexyl-2-[3-[2-(cyclopropylamino)-2-oxoethyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c28-18(24-14-6-2-1-3-7-14)12-26-20-16-8-4-5-9-17(16)32-21(20)22(30)27(23(26)31)13-19(29)25-15-10-11-15/h4-5,8-9,14-15H,1-3,6-7,10-13H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUNCHHRAPFYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NC4CC4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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